1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: Piperidine is then reacted with benzofuran-2-carbonyl chloride to yield 1-(benzofuran-2-carbonyl)piperidine.
Urea Formation: The piperidine derivative is further reacted with 2-phenoxyethyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The urea linkage can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(Benzofuran-2-carbonyl)piperidine: Lacks the urea and phenoxyethyl groups, making it less complex.
1-(Benzofuran-2-carbonyl)piperidin-4-yl)methylurea: Similar but lacks the phenoxyethyl group.
3-(2-Phenoxyethyl)urea: Lacks the benzofuran and piperidine moieties.
Uniqueness
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is unique due to its combination of a benzofuran moiety, a piperidine ring, and a urea linkage, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c28-23(22-16-19-6-4-5-9-21(19)31-22)27-13-10-18(11-14-27)17-26-24(29)25-12-15-30-20-7-2-1-3-8-20/h1-9,16,18H,10-15,17H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRSUUBWZWHRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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